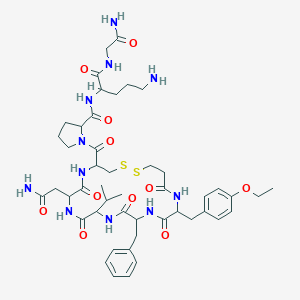
dE-Vvt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dE-Vvt: is a synthetic analog of vasotocin, a neuropeptide hormone found in various vertebrates. Vasotocin plays a role in regulating water balance, social behaviors, and reproductive functions. The synthetic analog is designed to mimic or modify these biological activities for research and therapeutic purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of vasotocin analogs typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.
Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.
Industrial Production Methods: Industrial production of peptide analogs often involves automated peptide synthesizers, which streamline the SPPS process. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at sulfur-containing residues if present.
Reduction: Reduction reactions can modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create various analogs with different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reactions: Using different amino acid derivatives during SPPS.
Major Products: The major products of these reactions are modified peptides with altered biological activities, which can be used to study structure-activity relationships.
Aplicaciones Científicas De Investigación
Chemistry:
- Studying the structure-activity relationships of peptide hormones.
- Developing new synthetic methods for peptide synthesis.
Biology:
- Investigating the role of vasotocin in water balance and social behaviors.
- Exploring the effects of vasotocin analogs on reproductive functions.
Medicine:
- Potential therapeutic applications in treating disorders related to water balance and social behaviors.
- Developing new drugs targeting vasotocin receptors.
Industry:
- Production of peptide-based drugs and research tools.
- Use in agricultural applications to regulate animal behaviors.
Mecanismo De Acción
Molecular Targets and Pathways: Vasotocin analogs exert their effects by binding to vasotocin receptors, which are G-protein-coupled receptors (GPCRs). These receptors activate intracellular signaling pathways, leading to various physiological responses. The specific pathways involved depend on the receptor subtype and the tissue in which it is expressed.
Comparación Con Compuestos Similares
Oxytocin: Another neuropeptide hormone with similar functions in social behavior and reproduction.
Vasopressin: A hormone involved in water balance and vasoconstriction.
Uniqueness: Vasotocin analogs are unique in their ability to selectively mimic or modify the biological activities of vasotocin, providing valuable tools for research and potential therapeutic applications.
Propiedades
Número CAS |
131483-45-9 |
|---|---|
Fórmula molecular |
C47H67N11O11S2 |
Peso molecular |
1026.2 g/mol |
Nombre IUPAC |
N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H67N11O11S2/c1-4-69-30-16-14-29(15-17-30)23-32-42(63)54-33(22-28-10-6-5-7-11-28)44(65)57-40(27(2)3)46(67)55-34(24-37(49)59)43(64)56-35(26-71-70-21-18-39(61)52-32)47(68)58-20-9-13-36(58)45(66)53-31(12-8-19-48)41(62)51-25-38(50)60/h5-7,10-11,14-17,27,31-36,40H,4,8-9,12-13,18-26,48H2,1-3H3,(H2,49,59)(H2,50,60)(H,51,62)(H,52,61)(H,53,66)(H,54,63)(H,55,67)(H,56,64)(H,57,65) |
Clave InChI |
WLQJFWPASSMHTA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)N2)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC4=CC=CC=C4 |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)N2)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC4=CC=CC=C4 |
Secuencia |
CXFVNCPXG |
Sinónimos |
1-deamino-2-(OEt-Tyr)-4-Val-8-Orn-vasotocin 1-desamino-2-(O-ethyltyrosyl)-4-valyl-8-ornithine-vasotocin dE-VVT vasotocin, 1-desamino-O-ethyltyrosyl(2)-valyl(4)-ornithine(8)- vasotocin, 1-desamino-OEt-Tyr(2)-Val(4)-Orn(8)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















